Cas no 90110-16-0 ((4-Amino-2-chloro-5-methoxyphenyl) thiocyanate)

(4-Amino-2-chloro-5-methoxyphenyl) thiocyanate Chemical and Physical Properties
Names and Identifiers
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- COC=1C=C(C(=CC=1N)Cl)SC#N
- (4-amino-2-chloro-5-methoxyphenyl) thiocyanate
- [(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile
- Z3661760001
- (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate
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- Inchi: 1S/C8H7ClN2OS/c1-12-7-3-8(13-4-10)5(9)2-6(7)11/h2-3H,11H2,1H3
- InChI Key: LTZVMDJHNHXDIK-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1)N)OC)SC#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 2.4
- Topological Polar Surface Area: 84.3
(4-Amino-2-chloro-5-methoxyphenyl) thiocyanate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7352071-2.5g |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
Enamine | EN300-7352071-5.0g |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
Enamine | EN300-7352071-10.0g |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
1PlusChem | 1P028JML-50mg |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 50mg |
$140.00 | 2024-04-20 | |
1PlusChem | 1P028JML-100mg |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 100mg |
$178.00 | 2024-04-20 | |
1PlusChem | 1P028JML-2.5g |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 2.5g |
$960.00 | 2024-04-20 | |
Aaron | AR028JUX-50mg |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 50mg |
$116.00 | 2025-02-16 | |
1PlusChem | 1P028JML-500mg |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 500mg |
$386.00 | 2024-04-20 | |
Aaron | AR028JUX-5g |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 5g |
$1504.00 | 2024-07-18 | |
1PlusChem | 1P028JML-250mg |
[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile |
90110-16-0 | 95% | 250mg |
$231.00 | 2024-04-20 |
(4-Amino-2-chloro-5-methoxyphenyl) thiocyanate Related Literature
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1. Book reviews
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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4. Book reviews
Additional information on (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate
Recent Advances in the Study of (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate (CAS: 90110-16-0)
In recent years, (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate (CAS: 90110-16-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its thiocyanate functional group and substituted phenyl ring, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and pharmacological potential. The following research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of biologically active molecules. Researchers have successfully utilized (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate in the development of novel heterocyclic compounds, which exhibit promising antimicrobial and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the growth of multi-drug resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.
In addition to its antimicrobial activity, (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate has shown significant potential in cancer research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer. The study identified the thiocyanate moiety as a critical pharmacophore, contributing to the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.
The synthetic accessibility of (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes for this compound. A 2022 study in Organic Process Research & Development reported a novel, one-pot synthesis method that significantly reduces the use of hazardous reagents and improves overall yield, making the compound more accessible for large-scale pharmaceutical applications.
Despite these promising findings, challenges remain in the clinical translation of (4-Amino-2-chloro-5-methoxyphenyl) thiocyanate and its derivatives. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's diverse biological activities and synthetic versatility position it as a valuable candidate for future drug discovery efforts. Continued research in this area is expected to yield new insights and applications, further solidifying its importance in the field of chemical biology and pharmaceutical sciences.
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